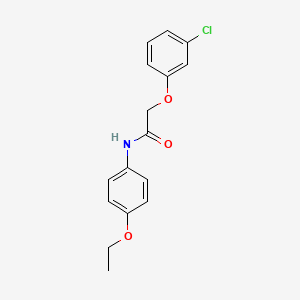

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions with a focus on achieving high yield and purity. For instance, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). This synthesis route highlights the typical methodologies employed in the production of acetamide derivatives, which could be analogous to the synthesis of 2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structural elucidation of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provided insights into its crystalline form, exhibiting non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds (Davis & Healy, 2010). Such detailed structural analyses are crucial for understanding the intermolecular interactions that influence the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, reflecting their reactive nature and functional versatility. The reactivity of these compounds is often explored through their interactions with different chemical agents, leading to the formation of novel structures with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds demonstrates the chemical versatility of acetamide derivatives (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular configuration. Research into compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide has shed light on the conformation of the N—H bond and its influence on the molecule's geometric parameters and intermolecular hydrogen bonding, affecting its physical state and solubility (Gowda, Foro, & Fuess, 2007).

Scientific Research Applications

Anticancer Applications

Synthesis and structure analysis of certain derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been carried out, demonstrating potential anticancer activities through molecular docking analyses targeting the VEGFr receptor. This suggests a pathway for developing similar compounds with anticancer properties (Sharma et al., 2018).

Herbicide Metabolism and Safety

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted, examining how these compounds are processed biologically. This research is crucial for understanding the safety and environmental impact of related compounds used in agriculture (Coleman et al., 2000).

Radiosynthesis for Research

Radiosynthesis techniques have been developed for chloroacetanilide herbicides, providing high-specific-activity compounds for studies on their metabolism and mode of action. This research aids in understanding the environmental fate and biological impacts of these chemicals (Latli & Casida, 1995).

Pesticide Development

The characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, with potential as pesticides, showcases the application of similar compounds in developing new pest control agents. These studies include powder diffraction data and structural analysis, which are fundamental for designing effective and safe pesticides (Olszewska et al., 2009).

Environmental and Health Impact Studies

Research on the initial metabolism of acetochlor in tolerant and susceptible seedlings has shed light on the selective phytotoxicity of chloroacetamide herbicides, which is essential for assessing their environmental impact and potential risks to non-target species (Breaux, 1987).

properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-20-14-8-6-13(7-9-14)18-16(19)11-21-15-5-3-4-12(17)10-15/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFQPIZPWLLJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)